3-(3-Cyanophenyl)-5-fluorobenzoic acid
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Overview
Description
3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BNO2 .
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of 3-Cyanophenylboronic acid consists of a cyanophenyl group attached to a boronic acid group .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
3-Cyanophenylboronic acid has a molecular weight of 146.94 g/mol .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of 3-Cyano aryl/heteroaryl Derivatives
3-(3-Cyanophenyl)-5-fluorobenzoic acid can be used to synthesize 3-Cyano aryl/heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .
Synthesis of 3-(Phenylamino)benzonitrile
This compound can be used to synthesize 3-(Phenylamino)benzonitrile by copper-catalyzed Chan-Evans-Lam amination reaction .
Synthesis of 3-(Trifluoromethyl)benzonitrile
3-(3-Cyanophenyl)-5-fluorobenzoic acid can be used to synthesize 3-(Trifluoromethyl)benzonitrile using potassium (trifluoromethyl)trimethoxyborate .
Synthesis of Piperidine-based MCH R1 Antagonists
As an intermediate, this compound can be used in the synthesis of piperidine-based MCH R1 antagonists .
Preparation of 4-aryl-1,8-naphthyridin-2 (1 H)-ones
This compound can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-cyanophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQABILRUAOGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688788 |
Source
|
Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-5-fluorobenzoic acid | |
CAS RN |
1261901-94-3 |
Source
|
Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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